molecular formula C27H46O4 B12725765 Calcitriol monohydrate CAS No. 77326-95-5

Calcitriol monohydrate

Cat. No.: B12725765
CAS No.: 77326-95-5
M. Wt: 434.7 g/mol
InChI Key: VMBWEMQRTFKRSU-RFHBVEJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcitriol monohydrate is the monohydrate salt form of calcitriol, the hormonally active metabolite of vitamin D3 (1,25-dihydroxycholecalciferol) . This compound is an essential reagent for scientific research, serving as a potent natural ligand for the nuclear vitamin D receptor (VDR) . Upon binding, the calcitriol-VDR complex acts as a transcription factor, regulating the expression of a wide array of genes involved in fundamental biological processes . Its primary, classical research applications involve studying calcium and phosphate homeostasis, as it enhances the absorption of these minerals from the intestine and promotes their renal reabsorption . Beyond mineral metabolism, calcitriol is a critical tool for investigating cell proliferation and differentiation. Researchers utilize it to study its potent activity in inhibiting proliferation and promoting differentiation in various cell types, including malignant cell lines and immune cells . Its significant immunomodulatory properties are also a key area of investigation, as calcitriol can modulate cytokine production and inflammatory responses, making it relevant for studies in autoimmunity and immunology . Furthermore, its mechanisms of action in research models of psoriasis, where it demonstrates antiproliferative and pro-differentiating effects on keratinocytes, are well-documented . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

77326-95-5

Molecular Formula

C27H46O4

Molecular Weight

434.7 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate

InChI

InChI=1S/C27H44O3.H2O/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2;/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3;1H2/b20-10+,21-11-;/t18-,22-,23-,24+,25+,27-;/m1./s1

InChI Key

VMBWEMQRTFKRSU-RFHBVEJWSA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C.O

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcitriol monohydrate can be synthesized through a multi-step process starting from 7-dehydrocholesterol. The synthesis involves several key steps:

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .

Chemical Reactions Analysis

Metabolic Pathways of Calcitriol

Calcitriol undergoes two primary metabolic pathways in humans:

Pathway 1: 24-Hydroxylase-Mediated Oxidation

  • Reaction : Calcitriol is hydroxylated at the C-24 position by CYP24A1 (24-hydroxylase), leading to 1α,24,25-trihydroxyvitamin D₃ , which is further oxidized to calcitroic acid (a water-soluble excretory product) .

  • Key Features :

    • Dominant pathway in renal and intestinal tissues.

    • Calcitroic acid is eliminated via bile and urine .

Pathway 2: Stepwise Hydroxylation and Lactonization

  • Reaction : Sequential hydroxylation at C-26 and C-23 positions, followed by cyclization, forms 1α,25R(OH)₂-26,23S-lactone D₃ (calcitriol lactone), the major circulating metabolite .

  • Key Features :

    • Lactone structure confirmed via LC–MS (m/z 417.3346 [M + H]⁺) .

    • Serum concentrations average 131 ± 17 pg/mL in humans .

Table 1: Major Metabolites of Calcitriol

MetaboliteEnzymatic StepBiological Role
1α,24,25-trihydroxyvitamin D₃CYP24A1 hydroxylationPrecursor to calcitroic acid
Calcitroic acidSide-chain oxidationExcretion via bile/urine
1α,25R(OH)₂-26,23S-lactone D₃Hydroxylation/cyclizationCirculating metabolite
1α,25(OH)₂-24-oxo-D₃24-OxidationMinor metabolite

Reaction from Alfacalcidol (1α-hydroxyvitamin D₃)

  • Conditions :

    • Substrate: 2.5 mM alfacalcidol

    • Enzyme: AaeUPO (1.0 μM)

    • Co-substrate: H₂O₂ (5 mM, fed at 1.5 mM h⁻¹)

    • Solvent: 40% acetone in NaPi buffer (pH 6)

    • Temperature: 25°C .

  • Outcome :

    • 80.3% conversion to calcitriol in 8 hours (TON = 4000).

    • Prolonged reaction time (24 h) reduces yield due to overoxidation .

Table 3: Synthetic Intermediates for Lactone Formation

IntermediateStructureRole in Synthesis
Hydrindane tetrol 3a(8S,23S,25R)-De-A,B-cholestanPrecursor for oxidation
Compound 4aOxidized tetrolCyclization to lactone

Stability and Degradation

  • Photodegradation : Exposure to UV light induces isomerization at the C-6/C-7 position, forming 5,6-trans-calcitriol .

  • Thermal Stability : Dehydration of the monohydrate form occurs above 100°C, reverting to anhydrous calcitriol .

Key Research Findings

  • Regioselectivity : AaeUPO exclusively hydroxylates alfacalcidol at C-25, avoiding byproducts .

  • Metabolic Half-Life : Calcitriol’s short half-life (hours) contrasts with calcifediol’s weeks-long stability .

  • Synthetic Challenges : Stereochemical complexity necessitates chiral starting materials (e.g., enantiopure glycidols) .

Scientific Research Applications

Bone Health and Metabolic Disorders

Osteoporosis and Osteomalacia Treatment
Calcitriol is widely used in the treatment of metabolic bone diseases such as osteoporosis and osteomalacia. It enhances intestinal absorption of calcium and phosphorus, crucial for maintaining bone density. A study highlighted that modified vitamin D compounds, including calcitriol derivatives, provide a gradual release of active substances, potentially reducing hypercalcemia risks associated with rapid administration .

Case Study: Non-Alcoholic Fatty Liver Disease
A randomized controlled trial demonstrated that calcitriol supplementation significantly improved insulin resistance in patients with non-alcoholic fatty liver disease (NAFLD). The study found that patients receiving calcitriol exhibited a 1.8 times greater reduction in the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) compared to those receiving cholecalciferol . This suggests that calcitriol may play a beneficial role in managing metabolic disorders linked to vitamin D deficiency.

Dermatological Applications

Atopic Dermatitis
Calcitriol has shown promise in treating skin conditions like atopic dermatitis. Research indicates that it improves skin barrier function by enhancing the expression of key proteins involved in skin integrity, such as filaggrin and loricrin. In animal models, calcitriol administration led to significant improvements in dermatitis scores and reduced transepidermal water loss (TEWL), indicating enhanced skin hydration and barrier function .

Immunomodulatory Effects

Chronic Lymphocytic Leukemia
Recent studies have explored the immunomodulatory effects of calcitriol on chronic lymphocytic leukemia (CLL). Calcitriol treatment was found to regulate critical signaling pathways involved in cell survival and proliferation within CLL cells. Specifically, it increased the expression of CYP24A1, a gene associated with vitamin D metabolism, suggesting a potential therapeutic role for calcitriol in hematological malignancies .

T Cell Differentiation
Calcitriol also influences T cell differentiation and function. In experimental models, calcitriol injections enhanced the expression of CXCR5 on T follicular helper cells, promoting their migration to B cell follicles and improving antibody production. This regulatory effect underscores its potential use in enhancing immune responses during infections or vaccinations .

Potential Risks and Considerations

While calcitriol offers numerous therapeutic benefits, careful monitoring is necessary due to its potential side effects, particularly hypercalcemia. Studies have indicated that proper dosing can mitigate these risks; for instance, one study found that calcidiol monohydrate did not elevate serum levels above safe thresholds .

Summary Table: Applications of Calcitriol Monohydrate

Application AreaDescriptionKey Findings/Studies
Bone HealthTreatment for osteoporosis and osteomalaciaGradual release formulations reduce hypercalcemia risk
Metabolic DisordersImprovement of insulin resistance in NAFLDSignificant reduction in HOMA-IR with calcitriol supplementation
DermatologyEnhances skin barrier function in atopic dermatitisImproved expression of skin integrity proteins; reduced TEWL
ImmunologyModulates immune responses in CLLRegulates key survival pathways; increases CYP24A1 expression
T Cell FunctionEnhances differentiation of T follicular helper cellsPromotes CXCR5 expression; improves antibody production

Mechanism of Action

Calcitriol exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor found in various tissues. Upon binding, the calcitriol-VDR complex interacts with the retinoid X receptor (RXR) to form a heterodimer. This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, regulating their transcription. This genomic mechanism leads to increased absorption of calcium and phosphate from the gastrointestinal tract, reabsorption of calcium in the kidneys, and release of calcium from bones .

Comparison with Similar Compounds

Structural and Functional Analogues of Calcitriol Monohydrate

Calcifediol Monohydrate (25-Hydroxyvitamin D₃ Monohydrate)
  • Chemical Structure: Calcifediol monohydrate (C₂₇H₄₄O₂·H₂O, MW: 418.65) is the 25-hydroxylated precursor of calcitriol, synthesized in the liver from vitamin D₃ .
  • Pharmacological Role : As a prohormone, it serves as a biomarker for vitamin D status and requires renal 1α-hydroxylation to become active. It is used in nutritional supplementation due to its longer half-life (~15 days) compared to calcitriol (~5–8 hours) .
  • Clinical Applications : Primarily prescribed for vitamin D deficiency, it lacks direct therapeutic potency in conditions requiring rapid VDR activation, such as renal failure .

Comparative Analysis

Table 1: Key Properties of this compound and Analogues
Property This compound Calcifediol Monohydrate Calcipotriol Monohydrate
Molecular Formula C₂₇H₄₄O₃·H₂O C₂₇H₄₄O₂·H₂O C₂₇H₄₂O₄
Molecular Weight ~434.65 (estimated) 418.65 430.62
Primary Use Renal osteodystrophy, hypocalcemia Vitamin D supplementation Psoriasis
Route Oral/IV Oral Topical
Half-Life 5–8 hours ~15 days Rapid degradation
Calcemic Risk High Moderate Low
Key Mechanism Direct VDR activation Prohormone (requires activation) Selective VDR modulation
References

Pharmacological and Clinical Differences

Potency and Receptor Affinity: this compound is the most potent natural VDR agonist, with direct effects on calcium absorption and PTH suppression. In contrast, calcifediol requires enzymatic conversion, making it less effective in renal impairment . Calcipotriol’s structural modifications enhance topical efficacy while reducing systemic absorption, making it safer for long-term psoriasis management .

Therapeutic Indications :

  • Calcitriol : Essential for patients with impaired renal 1α-hydroxylase activity (e.g., chronic kidney disease) .
  • Calcifediol : Preferred for correcting vitamin D deficiency due to its stability and prolonged action .
  • Calcipotriol : First-line topical therapy for plaque psoriasis, avoiding systemic side effects .

Safety Profiles :

  • Calcitriol’s high calcemic risk necessitates careful monitoring in renal patients .
  • Calcipotriol’s rapid degradation reduces hypercalcemia risk, even with prolonged use .

Q & A

Q. Tables

Key Analytical Parameters for this compound
Parameter
Purity
Water Content
Polymorphic Identity
Enantiomeric Excess

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.